

# 2-Amino-N-cyclohexylbenzamide: A Technical Review of a Sparsely Characterized Benzamide

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## Compound of Interest

Compound Name: 2-Amino-N-cyclohexylbenzamide

Cat. No.: B1268408

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific and patent literature concerning **2-Amino-N-cyclohexylbenzamide**. Despite its well-defined chemical structure, publicly accessible data on the specific biological activity, mechanisms of action, and associated signaling pathways of this compound are notably scarce. This document summarizes the existing chemical and physical data, places the molecule within the broader context of biologically active aminobenzamides, and proposes a general experimental framework for its future biological characterization.

## Chemical and Physical Properties

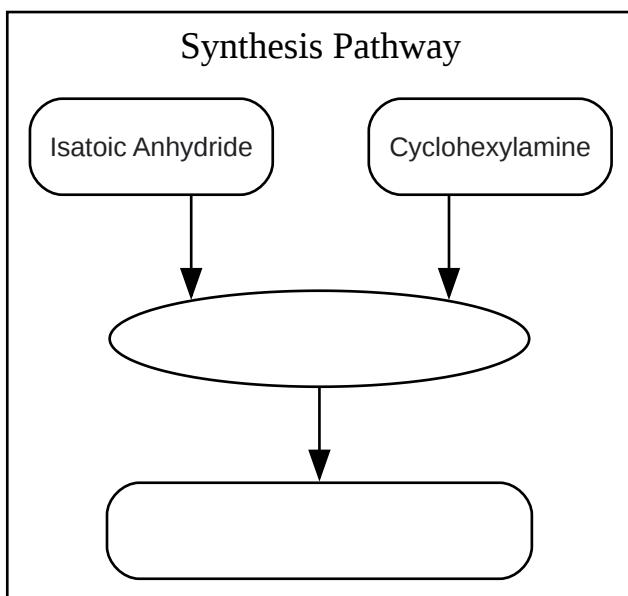
**2-Amino-N-cyclohexylbenzamide** is a small molecule belonging to the aminobenzamide class. Its fundamental physicochemical properties have been compiled from various chemical databases.[\[1\]](#)

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O	PubChem[1]
Molecular Weight	218.29 g/mol	PubChem[1]
CAS Number	56814-11-0	PubChem[1]
IUPAC Name	2-amino-N-cyclohexylbenzamide	PubChem[1]
SMILES	C1CCC(CC1)NC(=O)C2=CC=CC=C2N	PubChem[1]
InChI Key	AHWGBTCRPVCUBP-UHFFFAOYSA-N	PubChem[1]

## Synthesis and Manufacturing

While detailed experimental protocols for the synthesis of **2-Amino-N-cyclohexylbenzamide** are not extensively published in peer-reviewed journals, several synthetic routes can be inferred from chemical literature databases. One potential pathway involves the reaction of 2-Nitrobenzyl alcohol with Cyclohexylamine.[2] The general synthesis of 2-aminobenzamide derivatives often starts from isatoic anhydride.[3]

A generalized synthetic workflow for the production of **2-Amino-N-cyclohexylbenzamide** is depicted below.



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Caption: Generalized synthesis of **2-Amino-N-cyclohexylbenzamide**.

## Biological Activity and Therapeutic Potential: A Review of the o-Aminobenzamide Scaffold

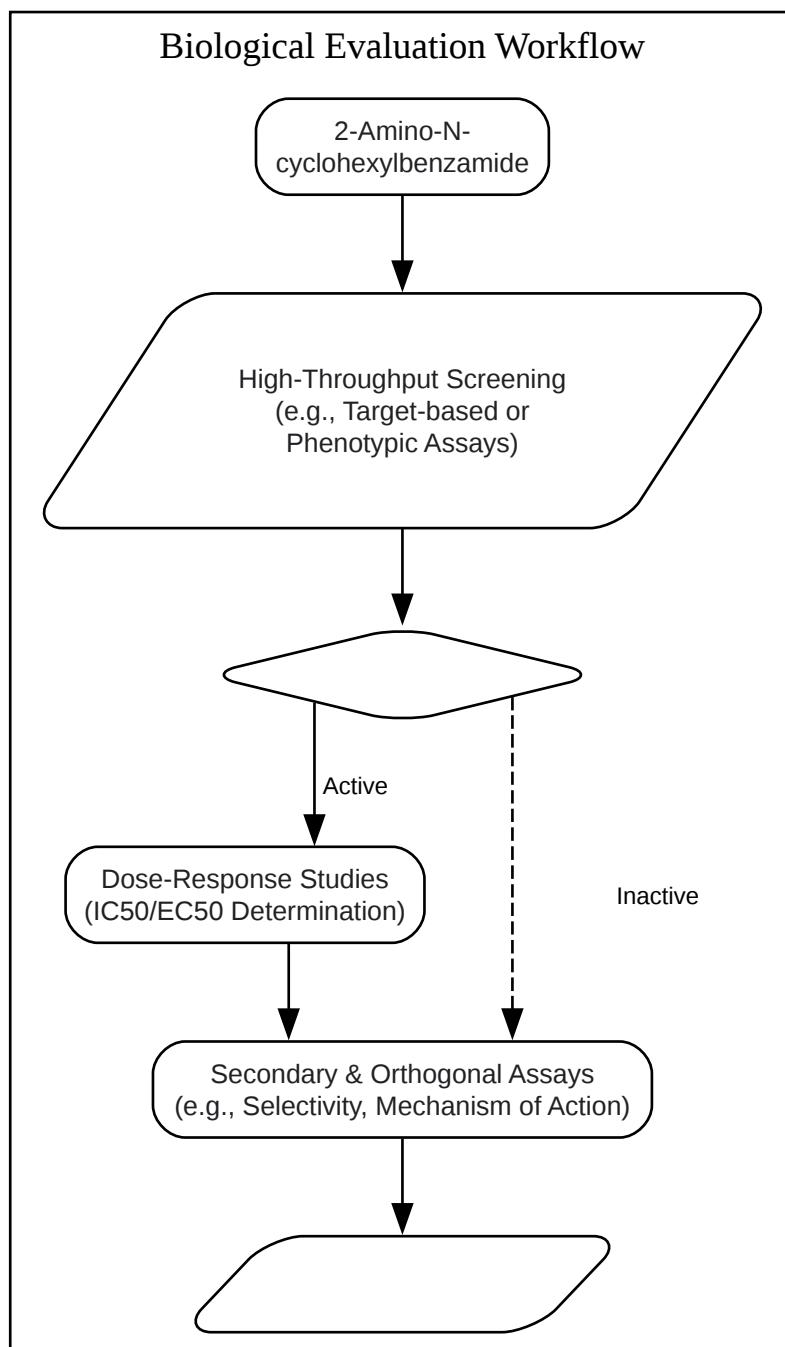
Direct evidence of the biological activity of **2-Amino-N-cyclohexylbenzamide** is not readily available in the current scientific literature. However, the o-aminobenzamide core is recognized as a "privileged scaffold" in drug discovery, indicating its presence in a variety of biologically active compounds.<sup>[4]</sup> Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:

- Anticancer Activity: 2-Aminobenzamide derivatives have been explored as potent histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.<sup>[5]</sup>
- Antimicrobial Activity: Various substituted 2-aminobenzamides have been synthesized and evaluated for their antibacterial and antifungal properties.<sup>[3]</sup>
- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The N-substituted aminobenzamide scaffold has been identified as a valid framework for developing inhibitors of DPP-IV, an important target in the management of type 2 diabetes.<sup>[6][7]</sup>

Given the established biological relevance of the o-aminobenzamide moiety, it is plausible that **2-Amino-N-cyclohexylbenzamide** may exhibit interesting pharmacological properties. However, without specific experimental data, this remains speculative.

## Proposed Experimental Workflow for Biological Characterization

To elucidate the potential biological activity of **2-Amino-N-cyclohexylbenzamide**, a systematic screening and characterization workflow is necessary. The following diagram outlines a general approach commonly employed in early-stage drug discovery.



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Caption: A general workflow for the biological screening of a novel compound.

## Experimental Protocols: A Generalized Approach

As no specific experimental protocols for **2-Amino-N-cyclohexylbenzamide** have been published, the following are generalized methodologies that could be adapted for its initial characterization based on the activities of related compounds.

#### Antimicrobial Susceptibility Testing (Broth Microdilution)

- Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) is prepared in a suitable broth medium to a defined cell density (e.g.,  $5 \times 10^5$  CFU/mL).
- Compound Preparation: A stock solution of **2-Amino-N-cyclohexylbenzamide** is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.
- Inoculation and Incubation: Each well containing the compound dilution is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

#### In Vitro Histone Deacetylase (HDAC) Inhibition Assay

- Reagents: Recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a reference HDAC inhibitor (e.g., Trichostatin A) are required.
- Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The HDAC enzyme is incubated with varying concentrations of **2-Amino-N-cyclohexylbenzamide** in an assay buffer.
- Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction. The plate is incubated at 37°C for a defined period.
- Development and Signal Detection: A developer solution containing a protease (to cleave the deacetylated product) and a stop reagent is added. The fluorescence generated is measured

using a microplate reader.

- Data Analysis: The percentage of HDAC inhibition is calculated for each concentration of the test compound relative to controls. The IC<sub>50</sub> value (the concentration required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

## Conclusion

**2-Amino-N-cyclohexylbenzamide** is a readily identifiable chemical entity with established physical and chemical properties. However, a thorough review of the existing scientific and patent literature reveals a significant gap in our understanding of its biological activities. Based on the known pharmacological profiles of the broader o-aminobenzamide class of molecules, this compound could potentially serve as a starting point for the discovery of novel therapeutic agents. The experimental workflows and generalized protocols outlined in this guide provide a foundational framework for initiating the biological characterization of **2-Amino-N-cyclohexylbenzamide** and exploring its potential in drug discovery. Further research is warranted to elucidate any specific biological targets and mechanisms of action.

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